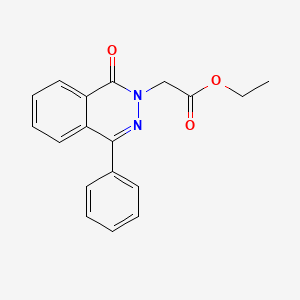

ethyl (1-oxo-4-phenyl-2(1H)-phthalazinyl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl (1-oxo-4-phenyl-2(1H)-phthalazinyl)acetate, also known as ethyl phthalazinylacetate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Microencapsulation Techniques and Solvent Effects

Research into microencapsulation techniques has explored the use of ethyl acetate as a dispersed solvent. The effects of its extraction rate on the characteristics of poly(d,l-lactide-co-glycolide) microspheres were studied, highlighting its importance in fabricating microspheres with specific properties, including hollow or matrix types with different size distributions. This research is crucial for developing drug delivery systems and other applications requiring precise control over microsphere characteristics (Sah, 1997).

Synthesis of Biaryl Compounds with Anti-Arthritic Potential

The green synthesis of biaryl compounds using water as the primary solvent for Suzuki coupling reactions has been explored. This research is part of efforts to develop more sustainable and cost-effective methods for producing compounds like ethyl (4-phenylphenyl)acetate, which is a precursor to felbinac. Felbinac is an anti-inflammatory drug used in treating arthritis, demonstrating the potential pharmaceutical applications of these synthesis techniques (Costa et al., 2012).

Chiral Methyl Group Synthesis and Detection

Studies on the preparation and detection of chiral methyl groups have been conducted, providing foundational knowledge for synthetic chemistry applications. This research includes the synthesis of compounds with specific chiral properties, which are critical for the development of pharmaceuticals and other substances where the chirality can significantly impact biological activity (Lüthy, Rétey, & Arigoni, 1969).

Perspectives for Microbial Production of Ethyl Acetate

The microbial production of ethyl acetate presents a sustainable alternative to traditional chemical synthesis methods. This research highlights the potential for bio-catalyzing ethanol and acetic acid into ethyl acetate using microbial processes, which could revolutionize the production of this solvent and ester, widely used in the food, beverage, and industrial sectors (Zhang et al., 2020).

Wirkmechanismus

Eigenschaften

IUPAC Name |

ethyl 2-(1-oxo-4-phenylphthalazin-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-2-23-16(21)12-20-18(22)15-11-7-6-10-14(15)17(19-20)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMMNFZTLRYVJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351318 |

Source

|

| Record name | ethyl 2-(1-oxo-4-phenylphthalazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

296876-23-8 |

Source

|

| Record name | ethyl 2-(1-oxo-4-phenylphthalazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S*,4R*)-1-[3-(dimethylamino)benzoyl]-4-(4-methoxyphenyl)-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5543798.png)

![2-[(3,5-dichlorobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5543806.png)

![(4aS*,7aR*)-1-(4-chlorobenzyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543810.png)

![5-methoxy-1-methyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B5543811.png)

![3-(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5543817.png)

![4-chloro-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5543826.png)

![(1S*,5R*)-3-(1H-benzimidazol-2-ylmethyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543830.png)

![5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5543844.png)

![4-chloro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine-9,10-dicarbonitrile](/img/structure/B5543864.png)

![4-[5-(1-isopropyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5543867.png)

![3-(3-hydroxy-3-methylbutyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B5543885.png)

![(3S*,4R*)-1-[(5,7-dimethyl-2,1,3-benzoxadiazol-4-yl)sulfonyl]-4-isopropyl-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5543886.png)

![3-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5543899.png)

![5,6-dimethyl-4-[(4-methylbenzyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B5543904.png)